molecular formula C22H24N2O3 B1666670 Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) CAS No. 26180-42-7

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)

Cat. No. B1666670
CAS RN: 26180-42-7
M. Wt: 364.4 g/mol
InChI Key: QNDVBAKEPQRCKI-UHFFFAOYSA-N
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Description

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) is a bioactive chemical.

Scientific Research Applications

Pharmacological Properties and Receptor Antagonism

  • Morpholin-2-yl-phosphinic acids, including variants with structural similarities to benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compound with morpholine, have been studied for their effects on GABA(B) receptors. These compounds demonstrate potent antagonistic effects on GABA(B) receptors in rat brain, indicating potential for neurological and pharmacological applications (Ong et al., 1998).

Chemical Synthesis and Transformations

  • Research has explored the synthesis of various benzoic acid derivatives, highlighting their chemical versatility and potential as precursors for more complex compounds. This includes the synthesis of compounds with potential pharmaceutical applications (Wolf et al., 2005).

Corrosion Inhibition and Structural Analysis

  • Benzimidazole derivatives based on benzoic acid have been investigated for their corrosion inhibition properties, which is crucial in industrial applications. This includes studying their effectiveness in protecting steel in acidic environments and exploring the mechanisms behind their inhibitory action (Rbaa et al., 2020).

Analysis of Secondary Interactions

  • Studies on benzoic acids, including those structurally related to the compound , have revealed insights into the nature of secondary interactions such as hydrogen bonding and π-π interactions. These studies are essential for understanding the molecular properties that influence drug design and material science (Dinesh, 2013).

Prodrug Development

  • Water-soluble esters of acetylsalicylic acid, chemically related to benzoic acid derivatives, have been developed and evaluated as prodrugs. These compounds show potential for clinical application due to their good water solubility and stability, highlighting the diverse pharmaceutical applications of benzoic acid derivatives (Rolando et al., 2013).

Synthesis and Characterization of Metal Complexes

  • The synthesis and characterization of metal carbonyl complexes involving benzoic acid derivatives provide insights into coordination chemistry and the formation of novel compounds for potential applications in catalysis and materials science (Saleem et al., 2012).

properties

CAS RN

26180-42-7

Product Name

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine

InChI

InChI=1S/C18H15NO2.C4H9NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-3-6-4-2-5-1/h2-12H,1H3,(H,20,21);5H,1-4H2

InChI Key

QNDVBAKEPQRCKI-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1

Appearance

Solid powder

Other CAS RN

26180-42-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
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Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
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Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
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Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
Reactant of Route 5
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
Reactant of Route 6
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)

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